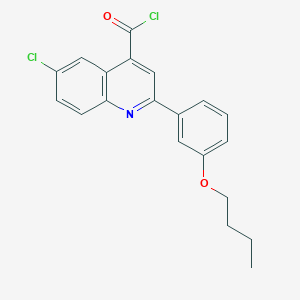

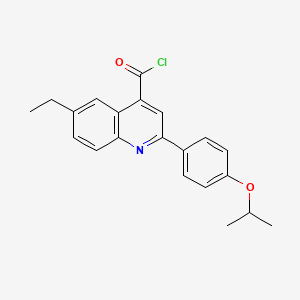

![molecular formula C8H8BrNO2S2 B1393965 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide CAS No. 1674389-40-2](/img/structure/B1393965.png)

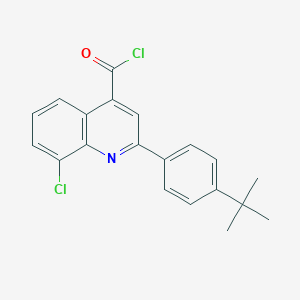

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide

Overview

Description

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . Thiazoles can be synthesized from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives . The synthesized products have been elucidated using various spectroscopic tools such as IR, NMR, and mass spectrometry .Scientific Research Applications

Synthesis and Structural Analysis

- Researchers have synthesized and structurally confirmed various thiazolium bromide derivatives, including 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide, through interactions of substituted thiosemicarbazides with phenacyl bromide derivatives. This process utilized spectroscopic tools like IR, NMR, and mass spectrometry, along with X-ray crystallographic analyses to determine the compounds' structures. Such research aids in understanding the molecular configurations of these compounds (Hassan et al., 2020).

Novel Synthetic Approaches

- Innovative methods to prepare pyrrolo[2,1-b]thiazoles, closely related to thiazolium bromides, have been developed. This involves the treatment of substituted acetonitriles with mercaptoacetic acid, leading to the formation of thiazolidin-4-ones, which are then alkylated with phenacyl bromides. This approach contributes to the broader field of heterocyclic chemistry, encompassing thiazolium bromides (Tverdokhlebov et al., 2003).

Catalytic and Antioxidant Activities

- Research on 1,3-bis(carboxymethyl)imidazolium bromide, a compound similar to 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide, has shown significant findings. It has been studied using X-ray diffraction, FT-IR, and Raman spectroscopy to understand its molecular structure and potential applications in catalysis and as an antioxidant agent (Barczyński et al., 2008).

Potential in Corrosion Inhibition

- Imidazolium-based derivatives, closely related to thiazolium bromides, have been synthesized and evaluated for their effectiveness in inhibiting corrosion in metal surfaces. These compounds, including 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide, show promising results in protecting metals from corrosion, suggesting a potential application for thiazolium bromides in similar contexts (Subasree & Selvi, 2020).

Mechanism of Action

- The primary target of this compound is not explicitly mentioned in the literature. However, it belongs to the thiazole class of compounds, which has diverse biological activities . Thiazoles are found in various biologically active molecules, including antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs.

- Thiazoles are aromatic heterocycles with a planar ring structure. Their aromaticity arises from the delocalization of π-electrons, making them amenable to electrophilic and nucleophilic substitutions .

- Unfortunately, there is limited information available on the affected biochemical pathways. Thiazoles, in general, have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, and antitumor activities .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

properties

IUPAC Name |

2-(2-methylthieno[2,3-d][1,3]thiazol-3-ium-3-yl)acetic acid;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2.BrH/c1-5-9(4-7(10)11)8-6(13-5)2-3-12-8;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDSREGYECALQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(S1)C=CS2)CC(=O)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

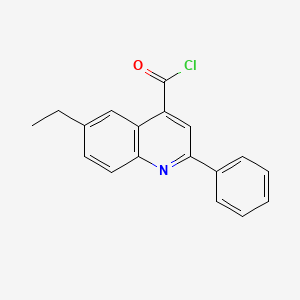

![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)

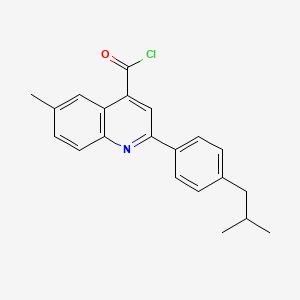

![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)

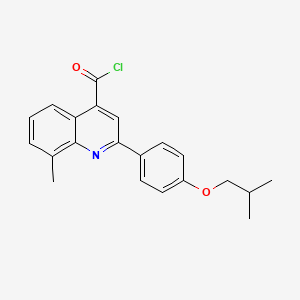

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)